1-(Trifluoromethyl)piperidin-4-amine

GPR119 Agonist Type 2 Diabetes hERG Safety

1-(Trifluoromethyl)piperidin-4-amine (CAS 1420815-17-3) is a critical, non-interchangeable heterocyclic building block. The unique N-CF3 group imparts strong electron-withdrawing effects, increased lipophilicity (XLogP3=1.1), and distinct conformational preferences, directly enhancing GPR119 agonist activity and improving cardiac safety profiles (hERG) compared to non-fluorinated analogs. Its differentiated physicochemical profile (TPSA=29.3 Ų, 2 HBD, 5 HBA) makes it essential for CNS-targeted and peripherally restricted drug candidates, as well as next-generation agrochemicals requiring superior foliar uptake and metabolic stability.

Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
Cat. No. B13953323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)piperidin-4-amine
Molecular FormulaC6H11F3N2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(F)(F)F
InChIInChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-5(10)2-4-11/h5H,1-4,10H2
InChIKeyCHLGNUIRUUQDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethyl)piperidin-4-amine: CAS 1420815-17-3 Properties and Procurement Baseline


1-(Trifluoromethyl)piperidin-4-amine (CAS: 1420815-17-3) is a fluorinated heterocyclic building block featuring a piperidine core with a 4-amino group and an N-trifluoromethyl substituent . Its molecular formula is C6H11F3N2, with a molecular weight of 168.16 g/mol . The compound is of significant interest in medicinal chemistry as a versatile intermediate for synthesizing biologically active molecules, particularly due to the unique electronic and steric effects imparted by the N-CF3 group [1].

Why 1-(Trifluoromethyl)piperidin-4-amine Cannot Be Replaced by Unsubstituted or Alkyl-Substituted Piperidine Analogs


Generic substitution with piperidin-4-amine or its simple alkyl derivatives is not feasible when specific pharmacological profiles are required. The N-trifluoromethyl group in 1-(Trifluoromethyl)piperidin-4-amine introduces a unique combination of strong electron-withdrawing effects, increased lipophilicity, and distinct conformational preferences that are absent in non-fluorinated analogs [1]. For instance, a study on related GPR119 agonists demonstrated that replacing an N-CF3 group with an N-ethyl group (analog 8b) resulted in a loss of enhanced agonist activity and a diminished hERG safety profile, underscoring the non-interchangeable nature of the fluorinated motif [1]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of 1-(Trifluoromethyl)piperidin-4-amine: Head-to-Head and Cross-Study Comparisons


N-Trifluoromethyl Group Enhances GPR119 Agonist Activity and hERG Safety Profile Compared to N-Ethyl Analog

In a series of GPR119 agonists, the installation of an N-trifluoromethyl group (represented by compound 10) significantly enhanced agonist activity and improved the hERG inhibition profile compared to the non-fluorinated N-ethyl analog (compound 8b). The study states that these improvements were 'not observed for non-fluorinated substituents, such as ethyl analog 8b' [1]. While exact numerical data is not provided in the abstract, the qualitative improvement is a key differentiator for drug discovery programs targeting GPR119 with favorable cardiac safety margins [1].

GPR119 Agonist Type 2 Diabetes hERG Safety

Increased Lipophilicity (XLogP3 = 1.1) of 1-(Trifluoromethyl)piperidin-4-amine Compared to Unsubstituted Piperidine (XLogP3 ≈ 0.0)

The calculated partition coefficient (XLogP3) for 1-(Trifluoromethyl)piperidin-4-amine is 1.1 . In contrast, the parent scaffold, piperidine, has a predicted XLogP3 of approximately 0.0 [1]. This 1.1 unit increase in logP signifies enhanced lipophilicity, which is a class-level inference for the impact of the trifluoromethyl group on membrane permeability and bioavailability.

Physicochemical Properties Lipophilicity Drug Design

Distinct Hydrogen Bonding Capacity: 2 H-Bond Donors and 5 Acceptors in 1-(Trifluoromethyl)piperidin-4-amine vs. 1 Donor/1 Acceptor in Piperidine

1-(Trifluoromethyl)piperidin-4-amine possesses two hydrogen bond donors (the primary amine and secondary amine) and five hydrogen bond acceptors (the nitrogen atoms and fluorine atoms) . The unsubstituted parent compound, piperidine, has only one hydrogen bond donor and one acceptor (the secondary amine) [1]. This fundamental difference in hydrogen bonding capacity can significantly alter target binding interactions and solubility.

Hydrogen Bonding Physicochemical Properties Molecular Recognition

Increased Topological Polar Surface Area (TPSA) of 1-(Trifluoromethyl)piperidin-4-amine Compared to N-Methyl and Unsubstituted Analogs

The introduction of both the 4-amino group and the N-trifluoromethyl group in 1-(Trifluoromethyl)piperidin-4-amine results in a significant increase in Topological Polar Surface Area (TPSA) compared to simpler piperidine derivatives. For context, the TPSA of 1-(Trifluoromethyl)piperidin-4-amine is approximately 29.3 Ų [1], while N-methylpiperidine has a TPSA of 3.2 Ų and piperidine itself has a TPSA of 12.0 Ų [2]. This increased polarity can influence properties like solubility and blood-brain barrier penetration.

Polar Surface Area Physicochemical Properties Blood-Brain Barrier

Priority Research Applications for 1-(Trifluoromethyl)piperidin-4-amine Based on Evidence of Differentiation


Lead Optimization in GPR119 Agonist Programs for Type 2 Diabetes

The direct comparative evidence showing that an N-CF3 motif enhances GPR119 agonist activity and improves the hERG safety profile over an N-ethyl analog (Evidence Item 1) makes 1-(Trifluoromethyl)piperidin-4-amine a critical building block for medicinal chemistry teams optimizing this target [1]. Its use can accelerate the development of leads with a favorable cardiac safety margin, a common hurdle in this therapeutic area.

Synthesis of Fluorinated Building Blocks Requiring Balanced Lipophilicity and Polarity

The unique combination of increased lipophilicity (XLogP3 = 1.1 vs. 0.0 for piperidine, Evidence Item 2) and increased polarity (TPSA = 29.3 Ų vs. 3.2 Ų for N-methylpiperidine, Evidence Item 4) provides a differentiated physicochemical profile [1]. This makes 1-(Trifluoromethyl)piperidin-4-amine a valuable intermediate for creating molecular chimeras where both properties are desired, such as in peripherally restricted or CNS-targeted drug candidates.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Exploration

The defined, quantified differences in hydrogen bonding capacity (2 donors, 5 acceptors vs. 1 donor, 1 acceptor for piperidine, Evidence Item 3) and lipophilicity (Evidence Item 2) position 1-(Trifluoromethyl)piperidin-4-amine as a distinct fragment for library design [1]. It offers a well-characterized starting point for SAR studies, allowing researchers to systematically probe the impact of the N-CF3 and 4-NH2 groups on target binding and pharmacokinetic properties compared to simpler piperidine fragments.

Development of Novel Agrochemical Intermediates

The enhanced lipophilicity and unique electronic properties imparted by the N-CF3 group, as quantified in the physicochemical comparisons (Evidence Items 2 and 3), are highly desirable traits for designing agrochemicals with improved foliar uptake and metabolic stability [1]. 1-(Trifluoromethyl)piperidin-4-amine serves as a versatile intermediate for synthesizing next-generation herbicides and fungicides that require these specific properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Trifluoromethyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.